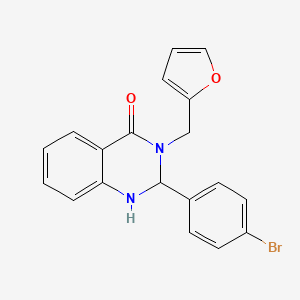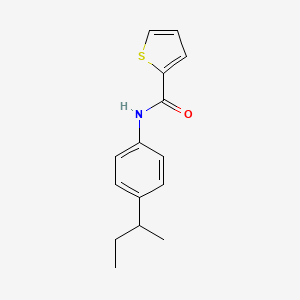![molecular formula C18H21ClN4O3 B4892457 N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4892457.png)
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline, also known as GW3965, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. It belongs to a class of compounds called liver X receptor (LXR) agonists, which have been shown to have beneficial effects on lipid metabolism and inflammation.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to activate LXR, which plays a critical role in regulating cholesterol and glucose metabolism, as well as inflammation. In animal models, N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been shown to reduce atherosclerotic plaque formation, improve insulin sensitivity, and inhibit tumor growth.
Mecanismo De Acción
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline acts as an agonist of LXR, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation. Upon binding to LXR, N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline induces conformational changes that allow it to interact with coactivator proteins and initiate transcription of target genes. This leads to increased expression of genes involved in cholesterol efflux, fatty acid oxidation, and glucose uptake, as well as decreased expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been shown to have several biochemical and physiological effects, including increased cholesterol efflux from macrophages, decreased plasma triglycerides and LDL cholesterol, improved insulin sensitivity, and reduced inflammation. In addition, it has been shown to inhibit tumor growth in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline in lab experiments is its specificity for LXR, which allows researchers to study the effects of LXR activation on various biological processes. However, one of the limitations is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline, including the development of more potent and selective LXR agonists, the identification of novel target genes and pathways regulated by LXR, and the evaluation of its therapeutic potential in various diseases. In addition, the use of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline in combination with other drugs or therapies may enhance its efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline involves several steps, including the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then reacted with 2-nitro-5-chloroaniline in the presence of a base to form the target compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-piperazin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c19-14-1-4-16(5-2-14)26-12-9-21-17-13-15(3-6-18(17)23(24)25)22-10-7-20-8-11-22/h1-6,13,20-21H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMQPLZJNMTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892387.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4892418.png)

![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)


![5-[(5-bromo-2-thienyl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892464.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B4892468.png)

![2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4892482.png)